1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene
CAS No.: 2624417-71-4
Cat. No.: VC11651810
Molecular Formula: C13H9BrFIO
Molecular Weight: 407.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624417-71-4 |
|---|---|
| Molecular Formula | C13H9BrFIO |
| Molecular Weight | 407.02 g/mol |
| IUPAC Name | 3-bromo-1-fluoro-2-iodo-4-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C13H9BrFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
| Standard InChI Key | UAXFPNSMPSEFEV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Br |
Introduction
1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene is a complex organic compound that belongs to the class of halogenated benzene derivatives. It features a benzene ring substituted with a benzyloxy group, bromine, fluorine, and iodine atoms. This compound is of interest in various chemical syntheses due to its multiple functional groups, which can participate in a range of chemical reactions.
Synthesis and Applications
1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene can be synthesized through a series of reactions involving halogenation and etherification of benzene derivatives. Its applications are diverse, including:
-
Pharmaceutical Synthesis: It can serve as an intermediate in the synthesis of complex pharmaceutical compounds, leveraging its multiple reactive sites for cross-coupling reactions.
-
Material Science: The compound's halogenated structure makes it suitable for the development of new materials, such as liquid crystals or carbazole derivatives.
Chemical Reactions and Functional Groups
-
Halogen Substitution: The iodine and bromine atoms are suitable for metal-catalyzed cross-coupling reactions, while the fluorine atom can undergo nucleophilic aromatic substitution.
-
Benzyloxy Group: This group can be cleaved under specific conditions, allowing further functionalization of the benzene ring.
Comparison with Similar Compounds
Safety and Handling
Handling of 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene requires caution due to its potential toxicity and reactivity. It should be stored in a cool, dry place, away from light, and handled with appropriate protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume